D3 Receptor Antagonism: 2-(3,4-Dimethylphenyl)quinoline-4-carboxylic Acid vs. SB-277011A
2-(3,4-Dimethylphenyl)quinoline-4-carboxylic acid (DMQCA) demonstrates significantly higher binding affinity for the human dopamine D3 receptor compared to the well-characterized D3 antagonist SB-277011A. In a direct comparison of Ki values, DMQCA is approximately 8.2-fold more potent in the [125I]IABN displacement assay [1]. This higher affinity at the molecular target is a key differentiating factor for researchers focused on maximizing target engagement in D3 receptor-mediated pathways.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D3 receptor |
|---|---|
| Target Compound Data | Ki = 1.37 nM |
| Comparator Or Baseline | SB-277011A, Ki = 11.2 nM |
| Quantified Difference | 8.2-fold more potent (lower Ki) |
| Conditions | Displacement of [125I]IABN from human D3 receptor expressed in HEK293 cells [1] for target compound; Ki at human D3R for comparator [2]. |
Why This Matters
Higher binding affinity (lower Ki) indicates a greater potency at the target, enabling use at lower concentrations, which can reduce off-target effects and improve assay signal-to-noise ratios.
- [1] BindingDB. BDBM50378014 (CHEMBL1627308). Affinity Data: Ki = 1.37 nM for human D3 receptor. (2025). View Source
- [2] MedChemExpress. SB-277011 hydrochloride (SB-277011A hydrochloride). Ki = 11.2 nM at human D3R. (2025). View Source
